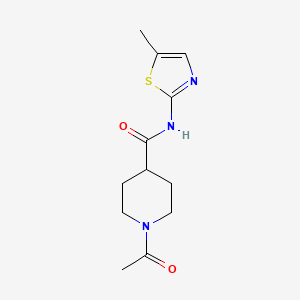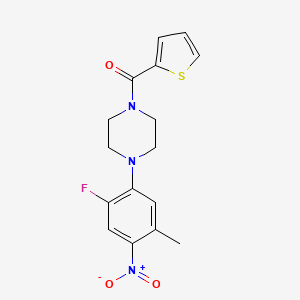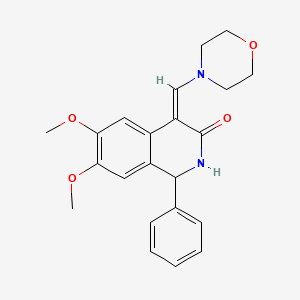![molecular formula C19H16ClF3N2O2 B5344846 2-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B5344846.png)
2-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "Compound X" for the purpose of Compound X is a small molecule that has been synthesized in the laboratory and has been found to have interesting properties that make it suitable for various research applications.
Mécanisme D'action
The mechanism of action of Compound X involves its ability to bind to and inhibit the activity of certain enzymes that are involved in cell signaling pathways. Specifically, Compound X has been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of various cellular processes including inflammation and apoptosis. By inhibiting PDE4, Compound X is able to induce apoptosis in cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, reduce inflammation in the body, and inhibit the activity of certain enzymes involved in cell signaling pathways. Additionally, Compound X has been found to have an effect on the levels of certain neurotransmitters in the brain, which may make it useful in the treatment of neurological disorders such as depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Compound X for lab experiments is its ability to selectively inhibit the activity of PDE4, which makes it a useful tool for studying the role of PDE4 in various cellular processes. Additionally, Compound X has been found to have low toxicity, which makes it suitable for use in in vitro and in vivo experiments. However, one limitation of Compound X is its low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research involving Compound X. One area of interest is the development of new cancer therapies based on the ability of Compound X to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of Compound X and its effects on various cellular processes. Finally, there is potential for the development of new drugs based on the structure of Compound X that may have improved solubility and other properties.
Méthodes De Synthèse
Compound X can be synthesized using a multistep process that involves the use of various reagents and solvents. The first step in the synthesis is the reaction of 2-methyl-5-(trifluoromethoxy)-1H-indole with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate. This reaction results in the formation of an intermediate compound that is then reacted with 2-chlorobenzoyl chloride to yield Compound X. The final product is purified using column chromatography to obtain a pure sample of Compound X.
Applications De Recherche Scientifique
Compound X has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that Compound X has the ability to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This makes it a promising candidate for the development of new cancer therapies. Additionally, Compound X has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-chloro-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N2O2/c1-11-13(8-9-24-18(26)14-4-2-3-5-16(14)20)15-10-12(27-19(21,22)23)6-7-17(15)25-11/h2-7,10,25H,8-9H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPAINHPTLINMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-cyclopentyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5344775.png)


![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5344800.png)
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5344807.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-isobutyl-N-methylisoxazole-3-carboxamide](/img/structure/B5344817.png)
![N-(2-ethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5344824.png)
![4-amino-N-{4-[2-(3-bromophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5344829.png)
![6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5344833.png)
![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5344841.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-1,4-diazepan-5-one](/img/structure/B5344858.png)

![N-[4-(N-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]cyclopentanecarboxamide](/img/structure/B5344873.png)